2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
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Overview
Description
2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide: is a heterocyclic compound with the molecular formula C6H9N3O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide can be achieved through several methods. One common approach involves the cyclization of glycine-derived enamino amides. The reaction typically proceeds under mild conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts such as nickel or copper can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, oxo compounds, and reduced forms of the original compound.
Scientific Research Applications
2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrole-1-carboxamide
Uniqueness
2-amino-5-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-amino-3-hydroxy-2-methyl-2H-pyrrole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c1-2-4(10)3(6(8)11)5(7)9-2/h2,10H,1H3,(H2,7,9)(H2,8,11) |
InChI Key |
WFTQUWORQYNZAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C(=N1)N)C(=O)N)O |
Origin of Product |
United States |
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